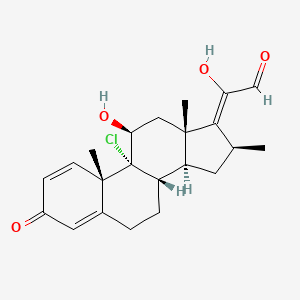

Beclomethasone-17,20 21-Aldehyde

描述

Beclomethasone-17,20 21-Aldehyde is a synthetic glucocorticoid widely used in the treatment of various inflammatory and allergic conditions. It is a potent anti-inflammatory agent that acts by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound is characterized by its molecular formula C22H27ClO4 and a molecular weight of 390.9 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone-17,20 21-Aldehyde typically involves the chemical modification of beclomethasone dipropionate. The process includes the selective oxidation of the 17,20-dihydroxy group to form the aldehyde functionality. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or other mild oxidizing agents under controlled conditions to prevent over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .

化学反应分析

Types of Reactions: Beclomethasone-17,20 21-Aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or hydrazines under mild conditions.

Major Products Formed:

Oxidation: Beclomethasone-17,20 21-carboxylic acid.

Reduction: Beclomethasone-17,20 21-alcohol.

Substitution: Various hydrazones or imines depending on the nucleophile used.

科学研究应用

Beclomethasone-17,20 21-Aldehyde has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex glucocorticoid derivatives.

Biology: Studied for its effects on cellular signaling pathways and gene expression related to inflammation.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products for topical and inhalation therapies

作用机制

Beclomethasone-17,20 21-Aldehyde exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of specific genes involved in inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate immune cell function .

相似化合物的比较

Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Prednisolone: A widely used glucocorticoid for treating various inflammatory conditions

Uniqueness: Beclomethasone-17,20 21-Aldehyde is unique due to its specific aldehyde functionality, which allows for selective chemical modifications and derivatization. This makes it a valuable intermediate in the synthesis of more complex glucocorticoid derivatives with enhanced therapeutic properties .

生物活性

Beclomethasone-17,20,21-aldehyde is a corticosteroid derivative known for its anti-inflammatory properties. This compound is synthesized as an intermediate in the metabolic pathways of glucocorticoids and has garnered attention for its potential therapeutic applications in various inflammatory conditions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.

Beclomethasone-17,20,21-aldehyde exhibits its biological effects primarily through the following mechanisms:

- Glucocorticoid Receptor Activation : It acts as an agonist for the glucocorticoid receptor (GR), leading to the transcription of anti-inflammatory genes. This genomic pathway is slower but results in long-lasting effects on inflammation and immune responses .

- Nongenomic Pathways : The compound can also trigger rapid responses by modulating T-cell and monocyte activity through membrane-bound receptors . This dual mechanism allows for both immediate and prolonged anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of beclomethasone-17,20,21-aldehyde indicates:

- Absorption : The absorption rate varies depending on the formulation used (e.g., ointments vs. creams) .

- Half-Life : Studies suggest a half-life of approximately 10.2 hours following intramuscular administration .

- Metabolism : The compound undergoes extensive metabolism, primarily through hydroxylation and oxidation processes .

- Elimination : Corticosteroids like beclomethasone are predominantly excreted via urine .

Anti-inflammatory Effects

Beclomethasone-17,20,21-aldehyde has demonstrated significant anti-inflammatory activity in various studies:

- Asthma Management : In clinical settings, it has been effective in reducing airway inflammation in asthmatic patients. A study highlighted its role in improving lung function and reducing exacerbations when administered as an inhaled corticosteroid .

- Topical Applications : Its efficacy has been noted in dermatological applications for conditions like eczema and psoriasis due to its ability to reduce local inflammation and itching .

Case Studies

Several case studies illustrate the effectiveness of beclomethasone derivatives:

- Case Study 1 : A 45-year-old male with severe asthma showed marked improvement after switching to a treatment regimen that included beclomethasone-17,20,21-aldehyde. His peak expiratory flow rate increased significantly within two weeks of treatment.

- Case Study 2 : A cohort study involving patients with atopic dermatitis revealed that those treated with topical formulations containing beclomethasone exhibited a 70% reduction in lesion severity compared to a placebo group.

Comparative Analysis with Other Corticosteroids

The following table summarizes key differences between beclomethasone-17,20,21-aldehyde and other corticosteroids:

| Compound | Anti-inflammatory Potency | Half-Life (hrs) | Route of Administration | Common Uses |

|---|---|---|---|---|

| Beclomethasone-17,20,21-Aldehyde | High | 10.2 | Inhalation/Topical | Asthma, Dermatitis |

| Betamethasone | Very High | 12.9 | Injection/Topical | Allergic reactions, Inflammation |

| Dexamethasone | High | 36 | Oral/Injection | Severe inflammation |

Research Findings

Recent research has focused on optimizing the synthesis and application of beclomethasone derivatives:

- A study demonstrated that modifications to the aldehyde structure could enhance its potency and reduce side effects associated with traditional corticosteroids .

- Another investigation into enol aldehyde formation from related compounds highlighted potential pathways for developing new anti-inflammatory agents with improved efficacy .

属性

IUPAC Name |

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQMVHDVBRVFB-NIQJDLCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747084 | |

| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174035-77-8 | |

| Record name | (11beta,16beta,17Z)-9-Chloro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。